2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

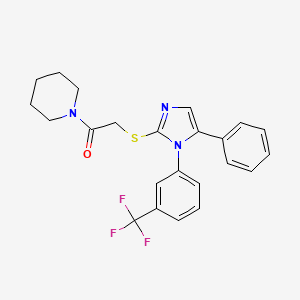

The compound 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone features a substituted imidazole core with a thioether linkage to a piperidinyl ethanone moiety. Its structure combines a trifluoromethylphenyl group (enhancing lipophilicity and metabolic stability) and a phenyl substituent (contributing to π-π interactions). The piperidine ring may improve solubility and serve as a hydrogen bond acceptor. This compound belongs to a class of heterocyclic molecules often explored for pharmaceutical applications, particularly targeting enzymes or receptors due to their ability to engage in diverse non-covalent interactions .

Properties

IUPAC Name |

2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3OS/c24-23(25,26)18-10-7-11-19(14-18)29-20(17-8-3-1-4-9-17)15-27-22(29)31-16-21(30)28-12-5-2-6-13-28/h1,3-4,7-11,14-15H,2,5-6,12-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLJDPFNBXZVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring, an imidazole moiety, and a trifluoromethyl group, which are known to influence its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar imidazole derivatives. For instance, compounds with imidazole rings have shown effectiveness against various bacterial strains. In one study, derivatives with structural similarities demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against Streptococcus mutans and other pathogens . The presence of the trifluoromethyl group is hypothesized to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. The compound has been evaluated in vitro against several cancer cell lines. For example, studies have shown that modifications in the imidazole structure can lead to significant cytotoxic effects on cancer cells by inducing apoptosis and inhibiting proliferation . The mechanism often involves the inhibition of key signaling pathways associated with cell survival and growth.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Research indicates that imidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process . A related study highlighted that certain derivatives showed selective COX-II inhibition with IC50 values significantly lower than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance the ability of the compound to disrupt microbial membranes.

- Receptor Modulation : Interaction with specific cellular receptors could lead to altered signaling cascades, particularly in cancer cells.

Case Studies

A number of case studies have documented the efficacy of related compounds:

- Study A : Investigated a series of imidazole derivatives, including those similar to our compound, showing promising results against E. coli and S. aureus with MIC values as low as 8 μg/mL .

- Study B : Evaluated the anticancer potential of a closely related derivative in human breast cancer cell lines (MCF-7), demonstrating a significant reduction in cell viability at concentrations above 10 μM .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures can significantly affect cell signaling pathways, which may lead to therapeutic applications in treating various cancers. The imidazole moiety may interact with biological targets such as enzymes or receptors, potentially altering their functions and modulating biochemical pathways.

Antimicrobial Properties

Studies have suggested that thioacetamides exhibit antimicrobial properties. The presence of the imidazole ring enhances the compound's ability to interact with microbial enzymes, making it a candidate for developing new antimicrobial agents.

Neurological Effects

Given its piperidine component, this compound may also have implications in neuropharmacology. Piperidine derivatives are often explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Case Study 1: Anticancer Research

A study investigated the effects of similar imidazole-containing compounds on cancer cell lines. Results showed that these compounds inhibited cell proliferation and induced apoptosis, suggesting potential as anticancer agents.

Case Study 2: Antimicrobial Screening

Another research project focused on evaluating the antimicrobial efficacy of thioacetamides against various bacterial strains. The findings indicated a significant reduction in bacterial growth, highlighting the potential use of this compound as a new class of antibiotics.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Heterocyclic Core: The imidazole in the target compound offers two nitrogen atoms capable of hydrogen bonding, contrasting with tetrazole (four nitrogens, higher acidity) and triazole (three nitrogens, moderate polarity) .

- Substituents : The 3-(trifluoromethyl)phenyl group in the target compound is a hallmark of metabolic stability and electronegativity, mirrored in benzoimidazole derivatives . Sulfonyl groups in triazole analogs increase polarity, which may reduce cell permeability but improve solubility.

Stability and Metabolic Considerations

- Thioether vs.

- Trifluoromethyl Groups : These groups resist enzymatic degradation, a feature shared with benzoimidazole derivatives .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.